c9,t11-CLA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Conjugated Linoleic Acid (CLA) and its Isomers:

Bovinic acid, also known as cis-9,trans-11-conjugated linoleic acid (CLA), is a specific isomer of CLA, a naturally occurring polyunsaturated fatty acid. CLA is found in various ruminant animals like cows, sheep, and goats, and exists in several isomeric forms, each with potentially different biological effects. Bovinic acid is the most studied and potentially beneficial isomer among them [].

Potential Anticancer Properties:

Several studies have investigated the potential anticancer properties of bovinic acid. In vitro and in vivo studies suggest that it may inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer cells [, , ]. These studies propose mechanisms like inducing cell death (apoptosis), inhibiting cell cycle progression, and reducing angiogenesis (formation of new blood vessels that nourish tumors) [, , ]. However, further research is needed to confirm these findings and understand the underlying mechanisms completely.

Antiatherogenic Effects:

Bovinic acid has also been studied for its potential antiatherogenic effects, meaning it might help prevent the formation of plaque buildup in arteries, a contributing factor to atherosclerosis. Studies suggest that bovinic acid may improve blood lipid profiles by reducing low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol, and increasing high-density lipoprotein (HDL) cholesterol, or "good" cholesterol []. However, the exact mechanisms and long-term effects of bovinic acid on cardiovascular health require further investigation.

Other Potential Applications:

In addition to the above, bovinic acid is being explored for its potential roles in various other areas, including:

- Anti-inflammatory effects: Studies suggest bovinic acid might possess anti-inflammatory properties, potentially beneficial for conditions like inflammatory bowel disease and arthritis.

- Body composition: Some studies have investigated the effects of bovinic acid on body composition, suggesting it might play a role in reducing body fat mass and increasing lean muscle mass. However, the results are inconsistent, and more research is needed to confirm these findings.

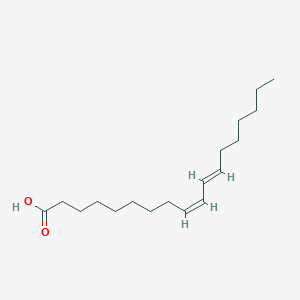

Bovinic acid, also known as rumenic acid, is a conjugated linoleic acid (CLA) primarily found in the fat of ruminants and dairy products. Its chemical formula is C18H32O2, and it has a molar mass of approximately 280.45 g/mol. Bovinic acid is characterized by its unique structure, specifically the cis-9, trans-11 configuration of its double bonds, which distinguishes it from other fatty acids. This compound is significant as it constitutes about 80% of the total CLA content in dairy products .

- Oxidation: Bovinic acid can be oxidized to form various metabolites, including conjugated fatty acids like conjugated octadecatrienoic acid.

- Hydrogenation: It can undergo hydrogenation reactions, converting double bonds into single bonds under specific conditions.

- Esterification: Bovinic acid can react with alcohols to form esters, which are important in the synthesis of biodiesel and other chemical products .

Bovinic acid exhibits various biological activities that contribute to its health benefits:

- Antioxidant Properties: It has been shown to possess antioxidant effects, potentially reducing oxidative stress in cells.

- Anti-carcinogenic Effects: Studies suggest that bovinic acid may reduce tumor incidence in animal models when chemically induced .

- Metabolic Effects: It influences lipid metabolism and has been shown to be more readily oxidized than linoleic acid, indicating its role as an energy source in biological systems .

Bovinic acid is primarily synthesized in ruminants through the biohydrogenation of dietary polyunsaturated fatty acids in the rumen. The key steps include:

- Dietary Intake: Ruminants consume polyunsaturated fatty acids from their diet.

- Biohydrogenation: Microbial enzymes in the rumen convert these fatty acids into bovinic acid and other related compounds.

- Enzymatic Conversion: Unsaturase enzymes play a crucial role in converting vaccenic acid to bovinic acid .

Bovinic acid has several applications:

- Nutritional Supplements: Due to its health benefits, bovinic acid is often included in dietary supplements aimed at improving metabolic health.

- Food Industry: It is used in dairy products for its flavor and health-promoting properties.

- Cosmetics and Personal Care Products: Its antioxidant properties make it a candidate for inclusion in skincare formulations .

Research on bovinic acid interactions includes:

- Metabolic Pathways: Studies have shown that bovinic acid interacts with various metabolic pathways, influencing lipid profiles in both animal and human studies.

- Synergistic Effects with Other Fatty Acids: Bovinic acid may exhibit synergistic effects when combined with other fatty acids, enhancing their biological activities .

Bovinic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Linoleic Acid | Polyunsaturated fatty acid | Contains two double bonds at positions 9 and 12 |

| Vaccenic Acid | Monounsaturated fatty acid | Precursor to bovinic acid; has a single double bond at position 11 |

| Conjugated Linoleic Acid (other isomers) | Various configurations | Includes multiple isomers; bovinic acid is the predominant form |

| Arachidonic Acid | Polyunsaturated fatty acid | Contains four double bonds; involved in inflammatory processes |

Bovinic acid's unique cis-9, trans-11 configuration sets it apart from these compounds, particularly regarding its biological activity and health benefits .

Distribution in Ruminant-Derived Products

Concentration Variations in Dairy Sources

Bovinic acid concentrations in dairy products vary significantly based on animal species, lactation stage, and feeding regimens. In bovine milk, it constitutes approximately 0.3–0.6% of total fatty acids, while cheeses exhibit higher concentrations due to fat concentration during processing. For example, soft cheeses from cows, goats, and buffaloes show distinct profiles:

| Cheese Type | Bovinic Acid (% Total Fatty Acids) | Key Dietary Influence |

|---|---|---|

| Cow Cheese | 0.8–1.2 | Grain supplementation |

| Goat Cheese | 0.6–0.9 | Pasture grazing |

| Buffalo Cheese | 0.4–0.7 | Indoor alfalfa diets |

Data derived from grazing studies reveal that goats on pasture produce cheese with 84.9% rumenic acid (of total CLA), compared to 82.6% in hay-fed counterparts [6]. Similarly, cows supplemented with rice bran show a 31% increase in rumenic acid compared to control diets [5]. These variations highlight the interplay between animal husbandry practices and lipid composition.

Tissue Distribution Patterns

Bovinic acid is preferentially incorporated into adipose tissue and mammary glands. In bovines, mammary gland secretions contain 25% short- and medium-chain fatty acids, with rumenic acid synthesized de novo via fatty acid synthase (FASN) [4]. Adipose tissue, however, accumulates longer-chain fatty acids, reflecting tissue-specific enzymatic activity.

Ruminal Biohydrogenation Mechanisms

Microbial Ecosystem Involvement

Ruminal biohydrogenation of polyunsaturated fatty acids (PUFAs) is mediated by anaerobic bacteria, including Butyrivibrio fibrisolvens. These microbes convert linoleic acid (cis-9, cis-12 C18:2) to vaccenic acid (trans-11 C18:1), the immediate precursor of bovinic acid [1] [7]. A ruminal pH ≥6.0 optimizes this process, favoring microbial populations that avoid incomplete hydrogenation [6].

Intermediate Pathways in Biohydrogenation

The pathway proceeds via isomerization of linoleic acid to cis-9, trans-11 CLA (bovinic acid), followed by hydrogenation to vaccenic acid. Alternatively, a secondary pathway produces trans-10, cis-12 CLA under low-pH conditions, though this isomer is minimally represented in dairy fats [7].

Role of Butyrivibrio fibrisolvens in Synthesis

B. fibrisolvens strains express isomerases that catalyze the initial conversion of linoleic acid to bovinic acid. Genomic studies confirm that these bacteria dominate in pasture-fed ruminants, correlating with higher milk CLA levels [6].

Endogenous Synthesis in Mammals

Vaccenic Acid Conversion Pathways

In mammary tissues, Δ9-desaturase enzymes convert vaccenic acid to bovinic acid. This enzyme, encoded by the SCD1 gene, introduces a cis double bond at the 9th carbon, yielding the cis-9, trans-11 configuration [1] [4]. Up to 64% of rumenic acid in milk originates from this endogenous process, rather than direct ruminal output [7].

Tissue-Specific Synthetic Mechanisms

Mammary glands exhibit unique transcriptional regulation of lipogenic genes compared to adipose or liver tissues. For instance, FASN in mammary cells retains short-chain acyl chains during fatty acid elongation, favoring the synthesis of C4:0–C14:0 fatty acids alongside CLA [4]. This specialization explains the high bovinic acid content in milk fat.

Environmental and Dietary Influences on Production

Pasture grazing enhances bovinic acid synthesis by providing omega-3 fatty acids, which stimulate B. fibrisolvens activity. Conversely, high-grain diets reduce ruminal pH, shifting biohydrogenation toward trans-10 intermediates and decreasing CLA output [5] [6]. Supplementation with rice bran or sunflower oil increases milk CLA by 20–30%, demonstrating the potential for dietary manipulation to optimize bovinic acid levels [5] [7].

Lactiplantibacillus plantarum Metabolic Pathways

Lactiplantibacillus plantarum represents one of the most extensively studied bacterial systems for bovinic acid production. This versatile lactic acid bacterium demonstrates exceptional capability in converting linoleic acid to conjugated linoleic acid isomers through complex enzymatic pathways. The metabolic conversion process involves multiple biochemical reactions that are highly strain-dependent and environmentally regulated.

The mechanism of bovinic acid synthesis in Lactiplantibacillus plantarum involves a sophisticated multicomponent enzyme system that operates through sequential hydration, dehydration, and isomerization reactions. This process begins with the hydration of linoleic acid at the Δ9 position to generate 10-hydroxy-cis-12-octadecenoic acid (10-HOE), which serves as the crucial intermediate in the biotransformation pathway.

Research has demonstrated significant strain variability in bovinic acid production capabilities among different Lactiplantibacillus plantarum isolates. Lactiplantibacillus plantarum AKU1009a achieved remarkable production levels of 1140 μg/mL under optimized conditions, while Lactiplantibacillus plantarum JBCC105683 produced 748.8 μg/mL with a conversion efficiency of 124.8%. These variations highlight the importance of strain selection in biotechnological applications.

The metabolic pathways in Lactiplantibacillus plantarum are intricately linked to various cellular processes, including pyruvate metabolism, carbon metabolism, and amino acid metabolism. The bacterium produces several metabolites that contribute to its bovinic acid synthesis capability, with the cis-9, trans-11 isomer typically representing 80-90% of the total conjugated linoleic acid produced.

Environmental factors significantly influence the metabolic pathways of Lactiplantibacillus plantarum. Optimal temperature ranges between 30-37°C, with pH conditions of 6.0-6.5 providing the most favorable environment for enzyme activity and bovinic acid production. The concentration of linoleic acid substrate also plays a critical role, with production increasing proportionally up to the bacterial tolerance limit, which varies among different strains.

Bifidobacterium Production Mechanisms

Bifidobacterium species represent another important class of microorganisms capable of producing bovinic acid through distinct metabolic mechanisms. Unlike Lactiplantibacillus plantarum, Bifidobacterium species employ a more direct isomerization pathway that does not involve the myosin cross-reactive antigen (MCRA) protein traditionally associated with fatty acid biotransformation.

The production mechanism in Bifidobacterium species involves a specific linoleic acid isomerase (LAI) that converts linoleic acid directly into conjugated linoleic acid without detectable intermediates. This enzymatic process is characterized by its efficiency and specificity, with Bifidobacterium breve strains demonstrating particularly high production capabilities. Bifidobacterium breve WC 0421 achieved a conversion efficiency of 68.8% for cis-9, trans-11 conjugated linoleic acid and 25.1% for trans-9, trans-11 conjugated linoleic acid.

The cellular localization of the conversion mechanism in Bifidobacterium species differs significantly from that observed in Lactiplantibacillus plantarum. The linoleic acid isomerase enzyme in Bifidobacterium species is membrane-spanning, facilitating direct substrate access and product release. This membrane-associated activity contributes to the high conversion efficiency observed in these bacteria.

Bifidobacterium breve JKL2022 demonstrated exceptional production capabilities, with 97.42% conversion efficiency using washed cells and 33.87-103.65% conversion using crude protein fractions. This growth-independent production characteristic represents a significant advantage for biotechnological applications, as it eliminates the need for maintaining active cell cultures during the production process.

The production kinetics in Bifidobacterium species are characterized by rapid initial conversion rates, with maximum production typically achieved within 6-15 hours of incubation. This rapid production timeline contrasts with the longer fermentation periods typically required for Lactiplantibacillus plantarum systems, offering potential advantages for industrial-scale production.

Species-specific variations in production mechanisms have been observed among different Bifidobacterium strains. Bifidobacterium breve and Bifidobacterium pseudocatenulatum demonstrate the highest production efficiencies, while other species such as Bifidobacterium adolescentis, Bifidobacterium angulatum, and Bifidobacterium bifidum show limited or negligible conversion activity.

Enzymatic Cascade in Microbial Conjugated Linoleic Acid Synthesis

Conjugated Linoleic Acid Hydratase (CLA-HY) Function

Conjugated linoleic acid hydratase (CLA-HY) represents the initial and membrane-bound component of the multienzyme system responsible for bovinic acid synthesis. This enzyme catalyzes the critical hydration reaction that converts linoleic acid to 10-hydroxy-cis-12-octadecenoic acid (10-HOE), establishing the foundation for subsequent biotransformation steps.

The CLA-HY enzyme, encoded by the cla-hy gene (lp_0139 in Lactiplantibacillus plantarum), demonstrates dual functionality as both a hydratase and dehydratase. This bifunctional characteristic enables the enzyme to catalyze both the forward hydration reaction from linoleic acid to 10-HOE and the reverse dehydration reaction in the final step of bovinic acid synthesis.

Structural analysis of CLA-HY reveals the presence of flavin adenine dinucleotide (FAD) as an essential cofactor for enzymatic activity. The enzyme demonstrates optimal activity at pH 6.0 and temperature of 35°C, with activity being significantly inhibited by various metal cations including magnesium, manganese, zinc, copper, iron, nickel, and calcium.

The kinetic properties of CLA-HY demonstrate first-order reaction kinetics within the initial 5 minutes of the reaction, indicating rapid substrate binding and product formation. The enzyme's membrane localization facilitates direct interaction with lipid substrates and enables efficient substrate channeling to subsequent enzymatic components.

Research has identified specific amino acid residues critical for CLA-HY function. The enzyme contains putative fatty acid-binding sites that enable substrate recognition and positioning for the hydration reaction. Mutagenesis studies have revealed that alterations in these binding sites significantly affect both substrate affinity and catalytic efficiency.

Conjugated Linoleic Acid Short-Chain Dehydrogenase (CLA-DH) Activity

Conjugated linoleic acid short-chain dehydrogenase (CLA-DH) functions as the second component in the enzymatic cascade, responsible for the oxidation and reduction reactions that modify the hydroxyl and oxo groups during bovinic acid synthesis. This enzyme, encoded by the cla-dh gene (lp_0060), localizes to the soluble fraction of bacterial cells and requires nicotinamide adenine dinucleotide (NADH) as a cofactor.

The CLA-DH enzyme catalyzes the dehydrogenation of 10-hydroxy-cis-12-octadecenoic acid at the C-10 position to generate 10-oxo-cis-12-octadecenoic acid. Subsequently, the enzyme facilitates the reduction of the oxo group in 10-oxo-trans-11-octadecenoic acid to produce 10-hydroxy-trans-11-octadecenoic acid.

Transcriptional analysis has revealed that CLA-DH expression is highly responsive to linoleic acid presence, with transcript levels increasing 3-fold upon substrate addition. This substrate-induced expression pattern suggests a regulatory mechanism that coordinates enzyme production with substrate availability.

The enzyme demonstrates strict cofactor requirements, with NADH serving as the essential electron donor for the reduction reactions. This cofactor dependency links the conjugated linoleic acid synthesis pathway to the cellular energy metabolism, ensuring that production occurs under favorable metabolic conditions.

Knockout studies have demonstrated the essential role of CLA-DH in bovinic acid production. Deletion of the cla-dh gene results in 86-91% reduction in conjugated linoleic acid production, confirming the enzyme's critical position in the biosynthetic pathway. This dramatic reduction in production highlights the enzyme's non-redundant function in the metabolic cascade.

Conjugated Linoleic Acid Acetoacetate Decarboxylase (CLA-DC) Mechanisms

Conjugated linoleic acid acetoacetate decarboxylase (CLA-DC) serves as the third essential component in the enzymatic cascade, facilitating the crucial double bond migration and isomerization reactions that generate the final conjugated linoleic acid products. This enzyme, encoded by the cla-dc gene (lp_0061), operates in the soluble cellular fraction and does not require specific cofactors for its catalytic activity.

The CLA-DC enzyme catalyzes the isomerization of 10-oxo-cis-12-octadecenoic acid at the Δ12 position to produce 10-oxo-trans-11-octadecenoic acid. This double bond migration reaction is fundamental to establishing the conjugated double bond system characteristic of bovinic acid.

Despite its designation as an acetoacetate decarboxylase, the CLA-DC enzyme in conjugated linoleic acid synthesis does not perform decarboxylation reactions. Instead, it functions as an isomerase that facilitates the geometric rearrangement of double bonds, demonstrating the functional diversity within enzyme families.

The enzyme's expression is subject to transcriptional regulation, with cla-dc transcript levels increasing 5-fold in response to linoleic acid addition. This induction pattern coordinates with the expression of other pathway components, ensuring balanced enzyme production for efficient substrate conversion.

Structural studies suggest that CLA-DC belongs to the acetoacetate decarboxylase family but has evolved specialized functionality for fatty acid isomerization. The enzyme's active site accommodates the long-chain fatty acid substrates while facilitating the precise double bond rearrangement required for conjugated linoleic acid formation.

The enzyme's activity is critical for the final steps of bovinic acid synthesis, with knockout studies demonstrating 33-34% reduction in conjugated linoleic acid production upon cla-dc gene deletion. This reduction, while less dramatic than that observed with CLA-DH deletion, confirms the enzyme's essential role in the biosynthetic pathway.

Transcriptional Regulation of Microbial Conjugated Linoleic Acid Production

ArgR2 Regulatory Pathways

The arginine repressor ArgR2 represents a key transcriptional regulator that controls bovinic acid biosynthesis through direct activation of the cla operon in Lactiplantibacillus plantarum. This regulatory protein, traditionally associated with arginine metabolism, demonstrates the interconnected nature of amino acid and fatty acid metabolic pathways in bacterial cells.

ArgR2 binds specifically to three distinct sites within the regulatory region of the cla operon, designated as ArgR2-1, ArgR2-2, and ArgR2-3. These binding sites are characterized by their high adenine-thymine content and conform to the conserved palindromic sequences typical of ArgR family binding motifs. The regulatory region contains 16-20 base pair conserved sequences that serve as recognition elements for ArgR2 binding.

The functional significance of ArgR2 regulation becomes evident through knockout studies, which demonstrate that deletion of the argR2 gene results in dramatic downregulation of cla-dh and cla-dc expression by 91% and 34%, respectively. This transcriptional downregulation directly correlates with a 14% reduction in overall conjugated linoleic acid production, confirming the regulatory protein's positive effect on the biosynthetic pathway.

Electrophoretic mobility shift assays have confirmed the specific binding of ArgR2 to the cla operon regulatory sequences, with binding occurring at sites located 12 base pairs from the −35 promoter region. The protein demonstrates concentration-dependent binding, with increased ArgR2 concentrations resulting in enhanced complex formation with target DNA sequences.

The ArgR2 regulatory mechanism represents a novel example of metabolic cross-regulation, where a protein traditionally involved in amino acid metabolism directly influences fatty acid biosynthesis. This cross-regulation suggests evolutionary pressure to coordinate these metabolic pathways, potentially reflecting the energetic costs and cellular demands associated with conjugated linoleic acid production.

Bioinformatic analysis has revealed that ArgR2 binding sites are highly conserved across different Lactiplantibacillus plantarum strains, suggesting the fundamental importance of this regulatory mechanism in conjugated linoleic acid biosynthesis. The conservation of these regulatory elements indicates that ArgR2-mediated control represents a core regulatory mechanism rather than a strain-specific adaptation.

Gene Expression Control Mechanisms

The transcriptional control of conjugated linoleic acid synthesis involves multiple regulatory mechanisms that coordinate enzyme production with cellular metabolic state and environmental conditions. The LysR family transcriptional regulator LttR serves as another critical control element, directly binding to the cla operon and activating transcription of cla-dh and cla-dc genes.

LttR demonstrates substrate-responsive regulation, with the protein's transcription increasing 1.6-fold upon linoleic acid addition to the growth medium. This substrate-induced expression creates a positive feedback loop where the presence of substrate enhances the production of enzymes required for its conversion, ensuring efficient utilization of available linoleic acid.

The LttR regulatory system operates through direct DNA binding, with the protein recognizing a conserved binding motif (TTAAAAGTACTAA) located in the regulatory region of the cla operon. Electrophoretic mobility shift assays and DNase I footprinting analyses have confirmed the specific protein-DNA interactions required for transcriptional activation.

Overexpression studies have demonstrated the potent effect of LttR on conjugated linoleic acid production, with engineered strains showing 5-fold increases in product formation compared to wild-type bacteria. This dramatic enhancement highlights the regulatory bottleneck that LttR normally imposes on the biosynthetic pathway under standard conditions.

The TetR family transcriptional regulator provides additional regulatory control over conjugated linoleic acid synthesis, with this protein binding to promoter regions of cla-hy, cla-dh, and cla-dc genes. TetR overexpression results in 7% increases in conjugated linoleic acid production, while knockout studies show corresponding decreases in enzyme expression and product formation.

The integration of multiple regulatory systems creates a complex control network that responds to various cellular signals. The coordinate regulation by ArgR2, LttR, and TetR ensures that conjugated linoleic acid production occurs under optimal metabolic conditions while preventing wasteful enzyme production when substrates are limiting or cellular resources are constrained.

Gene expression analysis has revealed that the cla operon genes are subject to coordinated regulation, with all three enzymatic components showing similar expression patterns in response to regulatory protein binding. This coordinated expression ensures balanced enzyme production and prevents the accumulation of potentially toxic intermediates.

Biotechnological Optimization Strategies

Strain Enhancement Methodologies

Strain enhancement represents a fundamental approach to improving bovinic acid production through systematic modification of bacterial characteristics. Response surface methodology has emerged as a powerful tool for optimizing multiple variables simultaneously, enabling researchers to identify optimal conditions for enhanced production.

Genetic engineering approaches have focused on overexpression of key regulatory proteins to enhance conjugated linoleic acid synthesis. Overexpression of the LttR transcriptional regulator has demonstrated particular promise, with engineered strains achieving 5-fold increases in bovinic acid production compared to wild-type bacteria. This genetic modification approach targets the regulatory bottleneck that normally limits production under standard fermentation conditions.

Strain screening programs have identified bacterial isolates with superior production capabilities through systematic evaluation of multiple parameters. Lactiplantibacillus plantarum AKU1009a emerged as a particularly promising strain, achieving production levels of 1140 μg/mL under optimized conditions. The screening process typically involves initial spectrophotometric detection followed by gas chromatography confirmation to ensure accurate quantification.

Adaptive evolution strategies have been employed to develop strains with enhanced tolerance to high linoleic acid concentrations. These approaches involve exposing bacterial cultures to gradually increasing substrate concentrations, selecting for variants that maintain growth and production capability under stress conditions. The resulting strains demonstrate improved substrate utilization and reduced inhibition by fatty acid substrates.

Metabolic engineering approaches have targeted the enhancement of cofactor availability to support increased enzyme activity. Engineering strategies have focused on improving NADH and FAD availability, which are essential for the enzymatic reactions in the conjugated linoleic acid synthesis pathway. These modifications ensure that cofactor availability does not become a limiting factor during high-level production.

The development of defined medium formulations has enabled more precise control over strain performance and production optimization. Supplementation with yeast extract and glucose has been shown to significantly enhance cell growth and conjugated linoleic acid production, with optimal concentrations of 3-4 g/L yeast extract providing maximum benefit.

Fermentation Parameter Optimization

Fermentation parameter optimization encompasses the systematic adjustment of environmental conditions to maximize bovinic acid production while maintaining bacterial viability and metabolic activity. Temperature control represents one of the most critical parameters, with optimal production occurring within the narrow range of 30-37°C.

pH optimization has revealed that slightly acidic to neutral conditions (pH 6.0-6.5) provide optimal enzyme activity and substrate conversion efficiency. The pH optimum reflects the balance between bacterial growth requirements and enzyme stability, with deviations from this range resulting in reduced production efficiency.

Incubation time optimization has demonstrated that maximum bovinic acid production occurs during the exponential to early stationary growth phases, typically within 24-72 hours of fermentation initiation. Extended incubation periods beyond this timeframe may result in product degradation or conversion to other metabolites.

Substrate concentration optimization has revealed optimal linoleic acid concentrations of 0.5-3.0 mg/mL, with higher concentrations potentially causing bacterial growth inhibition. The substrate concentration must be carefully balanced to provide adequate precursor availability while avoiding toxicity effects that could compromise bacterial viability.

Inoculum size optimization has identified optimal bacterial densities of 3-4% (v/v) for maximum production efficiency. This inoculum density ensures adequate bacterial biomass for substrate conversion while avoiding overcrowding that could limit nutrient availability or oxygen transfer.

Aeration and agitation parameters have been optimized to balance oxygen requirements for bacterial growth with the anaerobic conditions preferred by many lactic acid bacteria. Microaerophilic conditions often provide the optimal environment for sustained bovinic acid production.

The integration of multiple optimization parameters through statistical experimental design has enabled researchers to identify synergistic effects and optimal parameter combinations. Response surface methodology has been particularly effective in this regard, allowing for the simultaneous optimization of multiple variables while minimizing the number of required experiments.

| Parameter | Optimal Range | Effect on Production |

|---|---|---|

| Temperature | 30-37°C | Maximum enzyme activity |

| pH | 6.0-6.5 | Optimal enzyme stability |

| Incubation Time | 24-72 hours | Peak production period |

| Linoleic Acid Concentration | 0.5-3.0 mg/mL | Substrate availability |

| Inoculum Size | 3-4% v/v | Balanced cell density |

| Yeast Extract | 3-4 g/L | Enhanced growth |

Advanced fermentation strategies have explored fed-batch and continuous production systems to maintain optimal conditions throughout the production cycle. These approaches enable sustained high-level production while minimizing the accumulation of inhibitory metabolites or the depletion of essential nutrients.